5-chloro-N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]thiophene-2-sulfonamide
Description
5-chloro-N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]thiophene-2-sulfonamide is an organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of a thiophene ring, a sulfonamide group, and a piperidinone moiety
Properties
IUPAC Name |
5-chloro-N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]thiophene-2-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN2O4S2/c1-23-13-6-5-11(10-12(13)19-9-3-2-4-15(19)20)18-25(21,22)16-8-7-14(17)24-16/h5-8,10,18H,2-4,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGWDSUJOYGVASD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NS(=O)(=O)C2=CC=C(S2)Cl)N3CCCCC3=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN2O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]thiophene-2-sulfonamide typically involves multiple steps, including the formation of the thiophene ring, the introduction of the sulfonamide group, and the attachment of the piperidinone moiety. Common reagents used in these reactions include chlorinating agents, sulfonyl chlorides, and piperidinone derivatives. The reaction conditions often involve the use of organic solvents, controlled temperatures, and specific catalysts to ensure high yields and purity of the final product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using batch or continuous flow reactors. The process is optimized to maximize efficiency, reduce costs, and minimize environmental impact. Key considerations include the selection of raw materials, reaction conditions, and purification techniques to ensure the consistent quality of the product.
Chemical Reactions Analysis
Types of Reactions
5-chloro-N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]thiophene-2-sulfonamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, m-chloroperbenzoic acid), reducing agents (e.g., lithium aluminum hydride, sodium borohydride), and nucleophiles (e.g., amines, thiols). The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures, specific solvents, and catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Scientific Research Applications
Anticoagulant Activity
Research indicates that derivatives of compounds similar to 5-chloro-N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]thiophene-2-sulfonamide exhibit anticoagulant properties. For instance, Rivaroxaban, a well-known anticoagulant, shares structural similarities with this compound, indicating potential applications in preventing thromboembolic disorders .
Anticancer Properties
Studies have shown that compounds containing thiophene and piperidine structures can inhibit cancer cell proliferation. The mechanism often involves the modulation of signaling pathways associated with cell growth and apoptosis. Specific case studies have demonstrated that similar compounds can induce apoptosis in various cancer cell lines, suggesting that this compound could be explored further in anticancer drug development .
Antimicrobial Activity
Thiophene derivatives have been reported to possess antimicrobial properties. The sulfonamide group is known for its antibacterial effects, which may extend to this compound. Case studies have documented the efficacy of related compounds against various bacterial strains, indicating that this compound could be a candidate for further antimicrobial testing .
Mechanistic Insights
The biological activity of this compound can be attributed to its ability to interact with specific enzymes or receptors within the body. For example, the oxopiperidine moiety may facilitate binding to target proteins involved in coagulation or cancer progression, enhancing the compound's therapeutic potential.
Data Table: Summary of Applications
Case Study 1: Anticoagulant Efficacy
A study comparing the anticoagulant effects of various thiophene derivatives found that compounds similar to this compound significantly inhibited Factor Xa activity, suggesting a mechanism akin to Rivaroxaban .
Case Study 2: Anticancer Activity
In vitro studies on human cancer cell lines demonstrated that related thiophene-based compounds could reduce cell viability by up to 70% at certain concentrations, implicating their potential as anticancer agents .
Case Study 3: Antimicrobial Testing
A series of experiments showed that derivatives of this compound effectively inhibited the growth of Staphylococcus aureus and Escherichia coli, highlighting its potential as an antimicrobial agent .
Mechanism of Action
The mechanism of action of 5-chloro-N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]thiophene-2-sulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can disrupt essential biochemical processes, leading to the compound’s therapeutic effects. The piperidinone moiety may also contribute to the compound’s activity by enhancing its binding affinity to target proteins.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 5-chloro-N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]thiophene-2-sulfonamide include other sulfonamides with different substituents on the thiophene ring or variations in the piperidinone moiety. Examples include:
- 5-chloro-2-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]benzamide
- 4-[2-(5-chloro-2-methoxybenzamido)ethyl]phenylsulfonamide
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties
Biological Activity
5-chloro-N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]thiophene-2-sulfonamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of approximately 409.89 g/mol. The structure includes a thiophene ring, a sulfonamide group, and a piperidine derivative, which are critical for its biological activity.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, including:
- Anticancer Activity : Preliminary studies suggest that it may inhibit the growth of various cancer cell lines.
- Anti-inflammatory Effects : The compound has shown potential in modulating inflammatory pathways.
- Antimicrobial Properties : Its ability to combat bacterial infections is under investigation.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Key Enzymes : The compound is believed to inhibit specific enzymes involved in cancer cell proliferation and inflammation.
- Modulation of Signaling Pathways : It may affect signaling pathways related to apoptosis and cell survival.
In Vitro Studies
Several studies have evaluated the in vitro effects of this compound on various cell lines:
Case Studies
A notable case study involved the compound's application in a mouse model of cancer. The treatment group exhibited significant tumor reduction compared to the control group, indicating its potential as an anticancer agent.
Pharmacokinetics
Pharmacokinetic studies indicate that this compound has favorable bioavailability and a manageable clearance rate, suggesting it could be developed for clinical use.
Q & A
Basic: What are the standard synthetic routes for 5-chloro-N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]thiophene-2-sulfonamide?
Answer:
The synthesis typically involves multi-step reactions:
- Step 1: React 5-chlorothiophene-2-sulfonyl chloride with 3-(2-oxopiperidin-1-yl)-4-methoxyaniline in the presence of a base (e.g., triethylamine) in dichloromethane at room temperature .
- Step 2: Purify the crude product via recrystallization or column chromatography. Yield optimization requires strict control of stoichiometry and reaction time (3–4 hours) .
- Key reagents: Triethylamine (base), dichloromethane (solvent).
Basic: Which spectroscopic methods are critical for structural characterization?
Answer:
- Nuclear Magnetic Resonance (NMR): Confirms substitution patterns (e.g., methoxy, piperidinone groups). For example, the piperidinone carbonyl signal appears at ~170 ppm in NMR .
- High-Performance Liquid Chromatography (HPLC): Validates purity (>95% purity is typical for pharmacological studies) .
- Mass Spectrometry (HRMS): Verifies molecular weight (e.g., [M+H] peak at m/z 454.08) .
Advanced: How can researchers resolve contradictions in enzyme inhibition data across studies?
Answer:
- Assay standardization: Use consistent enzyme sources (e.g., recombinant human Factor Xa) and substrate concentrations to minimize variability .
- Control experiments: Include known inhibitors (e.g., Rivaroxaban ) as benchmarks.
- Structure-Activity Relationship (SAR) analysis: Compare substituent effects (e.g., chloro vs. methoxy groups) to identify critical functional groups for activity .
Advanced: What strategies optimize reaction yields during derivative synthesis?
Answer:
- Solvent selection: Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution at the sulfonamide group .
- Temperature control: Maintain reactions at 50–60°C to balance reactivity and side-product formation .
- Catalysts: Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) for two-phase reactions .
Advanced: How does the compound interact with biological targets?
Answer:
- Enzyme inhibition: The sulfonamide group binds to the active site of serine proteases (e.g., Factor Xa), disrupting substrate recognition .
- Cellular uptake: The lipophilic thiophene ring enhances membrane permeability, as demonstrated in cell-based assays using fluorescent analogs .
- Target specificity: Piperidinone and methoxy groups reduce off-target effects compared to simpler sulfonamides, as shown in competitive binding assays .
Basic: What are the key physicochemical properties influencing bioavailability?
Answer:
- LogP: Calculated logP ~2.8 (via ChemDraw) suggests moderate lipophilicity, favoring oral absorption .
- Solubility: Low aqueous solubility (<0.1 mg/mL) necessitates formulation with cyclodextrins or lipid-based carriers .
- Melting point: High melting point (>200°C) indicates crystalline stability .
Advanced: How can structural modifications enhance pharmacological activity?
Answer:
- Piperidinone substitution: Replace 2-oxopiperidinyl with 3-oxomorpholino to improve binding affinity (see Rivaroxaban derivatives ).
- Halogen variation: Replace chlorine with fluorine to modulate electronic effects and metabolic stability .
- Sulfonamide bioisosteres: Substitute sulfonamide with carboxylate to reduce renal toxicity while retaining potency .
Basic: What are the common degradation pathways under storage conditions?
Answer:
- Hydrolysis: The sulfonamide bond degrades in acidic/basic conditions (pH <3 or >10), confirmed by accelerated stability testing .
- Oxidation: Thiophene ring oxidizes to sulfone derivatives under prolonged light exposure (mitigated by amber glass storage) .
Advanced: How do computational models support SAR studies?
Answer:
- Molecular docking: Predict binding poses with Factor Xa (PDB: 2W26) using AutoDock Vina; focus on hydrogen bonds between sulfonamide and Tyr228 .
- QSAR models: Correlate substituent electronegativity with IC values (R >0.85 in training sets) .
Advanced: What experimental designs address conflicting cytotoxicity data?
Answer:
- Dose-response profiling: Use 5–7 concentration points (e.g., 1 nM–100 µM) to calculate accurate IC values .
- Cell line panels: Test across diverse lines (e.g., NCI-60) to identify tissue-specific toxicity .
- Apoptosis assays: Combine with Annexin V staining to distinguish cytostatic vs. cytotoxic effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
